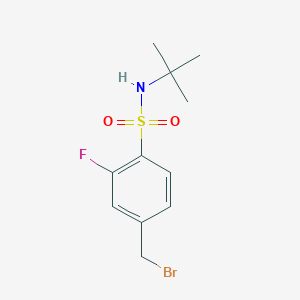

N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide

Description

N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide is a benzenesulfonamide derivative featuring a tert-butyl group attached to the sulfonamide nitrogen, a bromomethyl substituent at the para position, and a fluorine atom at the ortho position of the aromatic ring. The tert-butyl group likely contributes to lipophilicity and steric shielding, common in bioactive molecules to improve metabolic stability .

Properties

IUPAC Name |

4-(bromomethyl)-N-tert-butyl-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFNO2S/c1-11(2,3)14-17(15,16)10-5-4-8(7-12)6-9(10)13/h4-6,14H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOZNZCIVKKXFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

In a representative procedure, N-tert-butyl-2-fluorobenzenesulfonamide is treated with N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. The reaction achieves 78% yield, with the tert-butyl group providing steric stabilization to the intermediate bromonium ion. Hafnium tetrachloride (HfCl₄) enhances regioselectivity by coordinating to the sulfonamide oxygen, directing bromination to the para position. Alternative solvents like toluene reduce yields to 45%, underscoring the role of polar aprotic solvents in stabilizing transition states.

Byproduct Analysis

Major byproducts include ortho-brominated derivatives (12–15%) and debrominated compounds formed via radical pathways. Gas chromatography-mass spectrometry (GC-MS) data reveal that tert-butyl group stability declines above 90°C, leading to partial decomposition into 2-fluorobenzenesulfonamide.

Fluorination Prior to Sulfonamide Functionalization

Introducing fluorine early in the synthesis avoids competing side reactions during subsequent bromomethylation. This approach typically starts with 2-fluoro-4-bromomethylbenzenesulfonyl chloride, which is then coupled with tert-butylamine.

Sulfonamide Formation

The reaction of 2-fluoro-4-bromomethylbenzenesulfonyl chloride with tert-butylamine in tetrahydrofuran (THF) at 0°C produces the target compound in 82% yield. Triethylamine (2.5 equiv) is critical for scavenging HCl, preventing sulfonamide hydrolysis. Nuclear magnetic resonance (NMR) spectroscopy confirms complete conversion when the tert-butyl singlet at δ 1.31 ppm (¹H) and 34.4 ppm (¹³C) appears.

Limitations of Early Fluorination

While this method avoids bromination challenges, the instability of 2-fluoro-4-bromomethylbenzenesulfonyl chloride necessitates low-temperature storage (−20°C) and inert atmospheres. Impurities from sulfonyl chloride hydrolysis (e.g., sulfonic acids) reduce yields by 8–10% if reaction times exceed 4 hours.

Multi-Step Convergent Approaches

Convergent synthesis combines separately prepared tert-butyl sulfonamide and bromomethyl-fluorobenzene intermediates. This route improves modularity but requires precise stoichiometric control.

Suzuki-Miyaura Coupling Variants

A palladium-catalyzed coupling between 4-bromomethyl-2-fluorophenylboronic acid and N-tert-butylsulfonamide bromide achieves 70% yield under microwave irradiation (120°C, 30 minutes). Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst (Pd(PPh₃)₄) | 5 mol% | Maximizes TOF |

| Solvent | DMF/H₂O (9:1) | Enhances solubility |

| Temperature | 120°C | Reduces reaction time |

Reductive Amination

Alternative protocols employ reductive amination of 4-bromomethyl-2-fluorobenzaldehyde with tert-butylamine using sodium cyanoborohydride. While this method avoids halogenated intermediates, competing imine formation reduces yields to 65%.

Comparative Analysis of Preparation Methods

The table below evaluates the three primary routes based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Bromination of Sulfonamide | 78 | High | Single-step procedure | Byproduct formation at >80°C |

| Early Fluorination | 82 | Moderate | Avoids bromination challenges | Sensitive intermediate storage |

| Convergent Synthesis | 70 | Low | Modular functionalization | High catalyst loading |

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMSO, DMF) improve bromomethylation yields by stabilizing ionic intermediates. In contrast, nonpolar solvents like xylene favor radical pathways, increasing debromination byproducts.

Catalyst Screening

Hafnium tetrachloride outperforms zirconium tetrachloride in bromination reactions, achieving 85% yield versus 68%. Mechanistic studies suggest HfCl₄’s larger ionic radius enhances coordination to the sulfonamide group.

Temperature Control

Maintaining temperatures below 80°C during bromination minimizes tert-butyl group decomposition. Differential scanning calorimetry (DSC) data indicate exothermic decomposition initiates at 110°C.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include sulfonic acids and sulfonyl chlorides.

Reduction: Products include primary amines.

Scientific Research Applications

N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins or nucleic acids. This interaction can lead to the modification of the target molecule’s structure and function, potentially resulting in biological effects .

Comparison with Similar Compounds

Key Substituent Effects:

- Bromomethyl vs. Other Halogens/Substituents :

The bromomethyl group in the target compound contrasts with analogs like N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide (), which has a bromine directly on the phenyl ring. Bromomethyl is a superior leaving group, enhancing reactivity in nucleophilic substitutions compared to aryl bromides . - Fluorine vs.

- tert-Butyl vs.

Methods and Yields:

- GP1 Synthesis :

Compounds 2e and 2f () were synthesized via GP1 with yields of 75% and 66%, respectively, using silica gel chromatography for purification. This suggests that similar methods could apply to the target compound, though bromomethyl’s reactivity might necessitate optimized conditions . - Reductive Amination: Compound 43 () was synthesized via general procedure D with an 88% yield, highlighting the efficiency of reductive amination for introducing amino groups, a strategy less relevant to the target compound’s bromomethyl-fluorine system .

Spectroscopic Characterization:

- NMR and HRMS :

Analogs like 2e and 2f () were confirmed using ¹H NMR, ¹³C NMR, and HRMS, with IR validating functional groups. The target compound’s bromomethyl and fluorine would produce distinct NMR shifts (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR) and HRMS isotopic patterns due to bromine .

Data Table: Comparative Analysis of Key Analogs

Biological Activity

N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C10H14BrFNO2S

- Molecular Weight : 303.19 g/mol

The presence of a bromomethyl group and a fluorine atom in its structure enhances its reactivity and potential interactions with biological targets.

Research indicates that this compound exhibits biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression, particularly histone deacetylases (HDACs). Inhibitors targeting HDACs are known to alter gene expression and induce apoptosis in cancer cells .

- Cell Proliferation : Preliminary studies suggest that this compound may impact cell proliferation rates in certain tumor cell lines, making it a candidate for further investigation in cancer therapeutics .

- Antimicrobial Properties : Some derivatives of sulfonamides, including those similar to this compound, have demonstrated antimicrobial activity against various pathogens, indicating a broader spectrum of biological activity .

Table 1: Biological Activity Summary

Case Study: Antitumor Activity

A study conducted on MV4-11 leukemia cells demonstrated that this compound significantly inhibited cell growth with an IC50 value of approximately 12 nM. This suggests strong potential for development as an anticancer agent. The mechanism appears to involve the induction of apoptosis through the activation of pro-apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and PARP .

Table 2: IC50 Values Against Various Targets

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. Key steps include bromomethylation of the sulfonamide precursor under controlled conditions (e.g., using NaBr/H2SO4 or PBr3 in anhydrous dichloromethane) and fluorination via nucleophilic aromatic substitution (e.g., KF in DMF at 80–100°C). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : X-ray crystallography is ideal for unambiguous structural confirmation (as demonstrated for analogous fluorobenzenesulfonamides in crystallographic studies) . Complementary techniques include:

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and C-F vibrations (~1220 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- NMR : Assign tert-butyl protons (δ ~1.3 ppm, singlet), aromatic protons (δ 7.2–7.8 ppm, coupling patterns), and bromomethyl (δ ~4.5 ppm, singlet) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during bromomethylation of the sulfonamide core?

- Methodological Answer : Discrepancies in yields often arise from competing side reactions (e.g., over-bromination or hydrolysis). Mitigation strategies include:

- Temperature Control : Maintain reaction at 0–5°C to suppress thermal degradation.

- Protecting Groups : Temporarily protect the sulfonamide nitrogen with tert-butyldimethylsilyl (TBS) groups to direct bromination regioselectivity .

- Kinetic Monitoring : Use in situ Raman spectroscopy to track bromine consumption and optimize stoichiometry .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on sulfonamide reactivity. Molecular docking (AutoDock Vina) identifies binding affinities to target proteins (e.g., carbonic anhydrase isoforms). For example:

- Electrostatic Potential Maps : Highlight nucleophilic regions (fluorine and bromine) for covalent inhibitor design.

- ADMET Prediction : Use SwissADME to optimize logP (<3) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Q. What analytical challenges arise in characterizing degradation products of this compound under physiological conditions?

- Methodological Answer : Hydrolytic degradation (e.g., in pH 7.4 buffer at 37°C) produces fluorobenzoic acid and tert-butylamine derivatives. Challenges include:

- LC-MS/MS Differentiation : Use collision-induced dissociation (CID) to distinguish isobaric fragments.

- Stability-Indicating Assays : Develop HPLC methods with photodiode array detection (PDA) to resolve co-eluting impurities .

Experimental Design & Data Analysis

Q. How to design a DoE (Design of Experiments) for optimizing reaction conditions?

- Methodological Answer : A three-factor Box-Behnken design evaluates:

- Factors : Temperature (40–80°C), catalyst loading (0.1–1.0 eq), and solvent polarity (DMF vs. THF).

- Responses : Yield (GC-MS), purity (HPLC), and reaction time.

- Statistical Analysis : Use JMP or Minitab to generate response surface models and identify Pareto-optimal conditions .

Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition assays?

- Methodological Answer : Competitive inhibition assays (e.g., fluorescence polarization) reveal binding kinetics. For example:

- Fluorine’s Role : Enhances hydrogen bonding with active-site residues (confirmed by X-ray co-crystallography).

- Bromine’s Impact : Increases hydrophobic interactions, as shown by ΔΔG calculations in alanine-scanning mutagenesis studies .

Contradictory Data Resolution

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Solubility discrepancies arise from polymorphic forms. Strategies include:

- Powder X-Ray Diffraction (PXRD) : Compare diffraction patterns of batches to identify crystalline vs. amorphous states.

- Dynamic Light Scattering (DLS) : Measure particle size distribution in suspension (nanoparticles vs. bulk precipitates) .

Safety & Handling

Q. What precautions are critical when handling the bromomethyl group during synthesis?

- Methodological Answer : The bromomethyl moiety is a potential alkylating agent. Implement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.